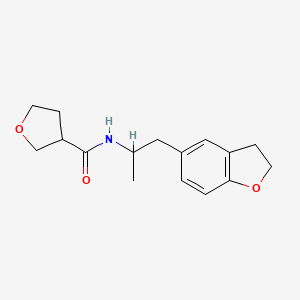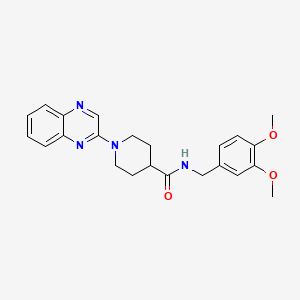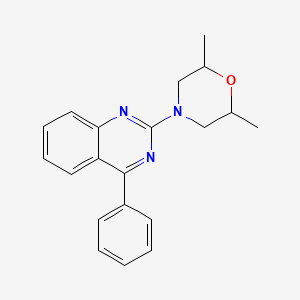
2,6-二甲基-4-(4-苯基喹唑啉-2-基)吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar structures. For instance, the first paper discusses a hydroquinazoline derivative obtained through a Biginelli-type cyclocondensation, which is a method that could potentially be relevant for the synthesis of the compound . The second paper describes the synthesis of a morpholine derivative with a phenyl group, which shares structural features with the target compound . The third paper details the synthesis of quinoline and quinolone derivatives with morpholine and phenyl groups, which are also structurally related .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions. For example, the Biginelli-type cyclocondensation mentioned in the first paper is a method that could be adapted for the synthesis of quinazoline derivatives . The second paper outlines a photoinduced one-electron reductive activation for the synthesis of a morpholine derivative, which could inform the synthesis of the target compound . The third paper presents a multiparallel amenable synthesis approach for quinoline derivatives, which could be useful for synthesizing the target compound with modifications to the reaction conditions or starting materials .
Molecular Structure Analysis
The crystal structure of the hydroquinazoline derivative in the first paper shows that the phenyl ring is nearly perpendicular to the quinazoline ring system . This information could be extrapolated to predict the molecular geometry of "2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine," suggesting that the phenyl group might also adopt a perpendicular orientation relative to the quinazoline moiety.
Chemical Reactions Analysis
The papers do not provide specific reactions for the exact compound , but they do describe transformations of related compounds. For instance, the morpholine derivative in the second paper is used as a building block for various heterocyclic structures . The third paper's approach to late-stage diversification could be relevant for modifying the target compound to obtain derivatives with different biological activities .
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of "2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine" are not detailed in the papers, the properties of similar compounds can provide some insights. The hydroquinazoline derivative in the first paper has a melting point of 174 – 175 °C, which could be indicative of the stability of the target compound . The papers do not provide further details on solubility, polarity, or reactivity, but these properties could be inferred based on the functional groups present in the compound and the known behaviors of similar structures.
科学研究应用
临床给药的神经激肽-1受体拮抗剂
一项研究探索了一种神经激肽-1受体拮抗剂,该拮抗剂显示出静脉和口服临床给药的潜力。该化合物因其在与呕吐和抑郁症相关的临床前试验中显示出高亲和力和有效性而被发现,代表了临床治疗学中的重大进展 (Harrison 等,2001)。
染料敏化太阳能电池的光电转换效率的提高
另一个应用见于可再生能源领域,其中一项研究证明了使用羧化花青染料来提高染料敏化太阳能电池的光电转换效率。这表明了一种有希望的方法来提升这些电池的光电性能,为更有效的太阳能技术的开发做出贡献 (Wu 等,2009)。
抗癌和诱导细胞凋亡的特性
对抗癌应用的进一步研究揭示了一种化合物,该化合物可作为有效的细胞凋亡诱导剂,并在人乳腺癌和其他小鼠异种移植癌模型中显示出高功效。这一发现为寻找有效的抗癌剂增加了宝贵的知识,特别是那些能够以显着的功效穿过血脑屏障的抗癌剂 (Sirisoma 等,2009)。
稠合三环喹唑啉类似物作为 EGFR 抑制剂
在癌症研究领域,稠合三环喹唑啉类似物已被合成并评估其抑制表皮生长因子受体 (EGFR) 的能力,EGFR 是癌症治疗中的一个关键靶点。这项研究突出了这些化合物在开发新的癌症治疗方法中的潜力 (Rewcastle 等,1996)。
安全和危害
属性
IUPAC Name |
2,6-dimethyl-4-(4-phenylquinazolin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-14-12-23(13-15(2)24-14)20-21-18-11-7-6-10-17(18)19(22-20)16-8-4-3-5-9-16/h3-11,14-15H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEJGHVOBBJWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

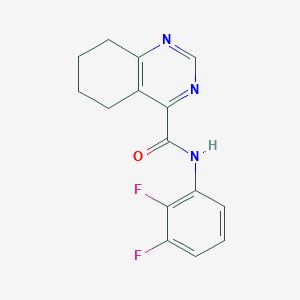
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2519545.png)
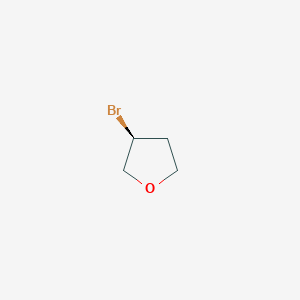
![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone](/img/structure/B2519547.png)
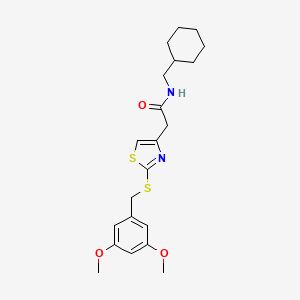
![4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B2519550.png)
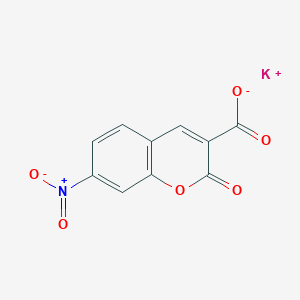
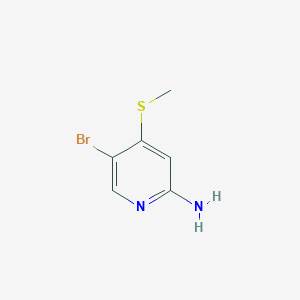
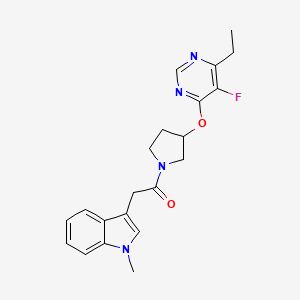
![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2519559.png)

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2519561.png)
